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Compound of Interest

Compound Name: Ceritinib D7

Cat. No.: B1472091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ceritinib D7, a

deuterated internal standard for the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This

document outlines its manufacturers and suppliers, core technical specifications, mechanism of

action, and detailed experimental protocols relevant to its application in research and

development.

Manufacturers and Suppliers of Ceritinib D7
Ceritinib D7 is available from several reputable suppliers specializing in research chemicals

and pharmaceutical standards. The following table summarizes key information for prominent

vendors.
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Supplier Name
Headquarters
Location

Website
Contact
Information

TargetMol Chemicals

Inc.

Wellesley Hills,

Massachusetts, USA
--INVALID-LINK--

Phone: +1-(781)-999-

4286

BOC Sciences
Shirley, New York,

USA
--INVALID-LINK--

Phone: +1-(631)-485-

4226

LGC Standards /

Toronto Research

Chemicals

Guildford, Surrey,

United Kingdom
--INVALID-LINK--

Phone: +44-

(208)-943-8480

Simson Pharma

Limited
Mumbai, India --INVALID-LINK--

Phone: +91-

9920862389

(International)

Cayman Chemical
Ann Arbor, Michigan,

USA
--INVALID-LINK-- -

MedChemExpress
Monmouth Junction,

New Jersey, USA
--INVALID-LINK-- -

Core Technical Data
Ceritinib is a potent and selective second-generation ALK inhibitor.[1] Ceritinib D7 serves as

an internal standard for the quantification of Ceritinib in various analytical methods, such as

mass spectrometry.[2]
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Property Value Notes

Ceritinib D7

CAS Number 1632484-77-5 -

Molecular Formula C₂₈H₂₉D₇ClN₅O₃S [2]

Molecular Weight 565.2 g/mol [2]

Purity ≥99% deuterated forms (d₁-d₇) [2]

Solubility Soluble in Methanol [2]

Ceritinib (LDK378)

Mechanism of Action
ATP-competitive inhibitor of

ALK tyrosine kinase
[3]

IC₅₀ (ALK)
27–35 nM (in cell-based

assays)
[4]

Half-life Approximately 40 hours [5]

Mechanism of Action and Signaling Pathways
Ceritinib exerts its therapeutic effect by inhibiting the anaplastic lymphoma kinase (ALK)

receptor tyrosine kinase.[3][6] In a subset of non-small cell lung cancer (NSCLC), a

chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-

ALK, which results in constitutive activation of the ALK kinase.[6][7] This aberrant signaling

drives tumor cell proliferation and survival.[3]

Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its

autophosphorylation and the subsequent activation of downstream signaling pathways.[3] The

primary pathways affected by ALK inhibition include:

PI3K/AKT Pathway: Involved in cell survival and proliferation.

MAPK/ERK Pathway: Regulates cell growth and differentiation.

JAK/STAT Pathway: Plays a crucial role in cytokine signaling and cell proliferation.[7][8]
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By blocking these critical pathways, Ceritinib induces cell cycle arrest and apoptosis in ALK-

dependent cancer cells.[3]
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Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental Protocols
Western Blot for ALK Phosphorylation
This protocol is designed to assess the inhibition of ALK autophosphorylation in cancer cells

following treatment with Ceritinib.

Materials:

ALK-positive cancer cell line (e.g., H3122, H2228)

Cell culture medium and supplements

Ceritinib

Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% BSA or non-fat dry milk in TBST)

Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-GAPDH (loading

control)

HRP-conjugated secondary antibody

ECL detection reagent

Procedure:
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Cell Culture and Treatment: Seed ALK-positive cells in 6-well plates and allow them to

adhere overnight. Treat the cells with varying concentrations of Ceritinib (e.g., 0, 10, 50, 100

nM) for a specified time (e.g., 2, 6, 24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection: Visualize the protein bands using an ECL detection system. The intensity of the

phospho-ALK band relative to the total-ALK and loading control bands will indicate the

inhibitory effect of Ceritinib.

Cell Viability Assay
This protocol measures the effect of Ceritinib on the viability of cancer cells.

Materials:

ALK-positive cancer cell line

96-well cell culture plates

Ceritinib
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Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Luminometer or spectrophotometer

Procedure:

Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) into a 96-well plate and

allow them to attach overnight.

Drug Treatment: Treat the cells with a serial dilution of Ceritinib for a specified period (e.g.,

72 hours). Include a vehicle control (DMSO).

Viability Measurement:

For CellTiter-Glo®: Add the reagent directly to the wells, incubate according to the

manufacturer's instructions, and measure luminescence.

For MTT: Add MTT solution to each well, incubate until formazan crystals form, solubilize

the crystals with a solubilization buffer, and measure absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

results as a dose-response curve to determine the IC₅₀ value.

In Vivo Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of Ceritinib in a preclinical animal model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

ALK-positive cancer cell line

Matrigel (optional)

Ceritinib formulation for oral gavage

Calipers for tumor measurement
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Animal housing and monitoring equipment

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5

x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a

palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Administration: Administer Ceritinib (e.g., 25-50 mg/kg) or vehicle control orally once

daily.

Tumor Measurement and Monitoring: Measure tumor volume with calipers every 2-3 days.

Monitor the body weight and overall health of the mice.

Endpoint: Continue the treatment for a predetermined period (e.g., 14-21 days) or until the

tumors in the control group reach a specified size. At the endpoint, euthanize the mice and

excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Data Analysis: Plot the average tumor volume over time for each group to assess the anti-

tumor activity of Ceritinib.

Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of Ceritinib.
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A general experimental workflow for the preclinical evaluation of Ceritinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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